molecular formula C18H19NO6 B13717944 N-Fmoc-L-serine Hydrate

N-Fmoc-L-serine Hydrate

Cat. No.: B13717944
M. Wt: 345.3 g/mol
InChI Key: RWWKTJDSARSZJL-UHFFFAOYSA-N
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Description

Historical Evolution of Fmoc-Based Protection Strategies

The Fmoc group, introduced by Louis Carpino in 1972, addressed critical limitations in mid-20th-century peptide synthesis. Prior strategies relied on acid-labile tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which required harsh deprotection conditions incompatible with acid-sensitive residues. Carpino’s innovation leveraged the fluorene moiety’s steric bulk and electron-withdrawing properties to create a base-labile carbamate protecting group.

Early adoption faced challenges due to Fmoc-Cl’s moisture sensitivity and competing oligomerization during activation. These were mitigated through derivatives like Fmoc-O-succinimidyl carbonate (Fmoc-OSu), which improved stability and coupling efficiency. By the 1980s, Fmoc chemistry surpassed Boc methods in solid-phase peptide synthesis (SPPS) due to its orthogonal compatibility with tBu ethers and esters, enabling iterative deprotection under mild basic conditions.

Table 1: Comparative Properties of Amino-Protecting Groups

Group Deprotection Reagent Stability Profile Orthogonal Partners
Fmoc Piperidine (20–50%) Base-sensitive, acid-stable tBu, Trt, Dde
Boc TFA (25–95%) Acid-sensitive, base-stable Bn, Alloc
Cbz H₂/Pd-C Hydrogenolysis-sensitive tBu, Fmoc

Role of N-Fmoc-L-serine Hydrate in Orthogonal Protecting Group Systems

This compound (C₁₈H₁₉NO₆·H₂O) exemplifies the synergy between Fmoc chemistry and hydroxyl protection strategies. The hydrate form enhances crystallinity, improving handling in automated synthesizers compared to anhydrous variants. Its orthogonal utility arises from three key features:

  • Base-Labile α-Amino Protection : The Fmoc group cleaves via β-elimination under piperidine treatment (20–50% in DMF), generating a dibenzofulvene-piperidine adduct while preserving acid-labile side-chain protections like tBu ethers.
  • Hydroxyl Reactivity Management : Serine’s β-hydroxyl group requires temporary protection during coupling. When using this compound, standard practice employs tert-butyldimethylsilyl (TBDMS) or trityl groups, removed selectively post-synthesis for phosphorylation or glycosylation.
  • Hydrate Stability : The water of crystallization reduces hygroscopicity, critical for long-term storage and reproducible coupling yields in SPPS.

Table 2: Synthetic Applications of this compound

Application Protection Scheme Deprotection Method Reference
Phosphopeptide Synthesis Fmoc (α-amine), TBDMS (OH) TFA/water (95:5)
N-Methyl Serine Derivatives Fmoc (α-amine), TBDMS (OH) TFA/triethylsilane
Glycopeptide Assembly Fmoc (α-amine), Ac₄GlcNAc (OH) Hydrazine/DMF

The compound’s versatility is demonstrated in automated synthesizers, where it enables iterative coupling cycles with >99.5% efficiency even in 50-mer peptides. Recent advances exploit its crystalline nature for microwave-assisted synthesis, reducing cycle times from 60 to 10 minutes per residue while maintaining enantiomeric purity (ee >99.8%).

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5.H2O/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWKTJDSARSZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of N-Fmoc-L-serine Hydrate

General Synthetic Strategy

The preparation of this compound generally involves the selective protection of the amino group of L-serine with the Fmoc group, often starting from L-serine or its derivatives. The process typically includes:

  • Esterification or modification of the hydroxyl group (optional, depending on the target derivative)
  • Introduction of the Fmoc protecting group onto the amino moiety
  • Isolation and purification of the final this compound product

The hydrate form is usually obtained by crystallization from aqueous or mixed solvent systems.

Detailed Preparation Procedure

Based on a comprehensive analysis of literature and patent data, the following steps summarize an effective preparation method for this compound:

Step 1: Preparation of L-serine methyl ester hydrochloride
  • React L-serine with methanol and thionyl chloride to form L-serine methyl ester hydrochloride.
  • This step provides a reactive ester intermediate for further transformations.
Step 2: Protection of the hydroxyl group (optional)
  • Convert L-serine methyl ester hydrochloride to O-tert-butyl serine methyl ester tosylate using isobutylene and an acid catalyst.
  • This protection stabilizes the hydroxyl group during subsequent reactions.
Step 3: Saponification to obtain O-tert-butyl serine
  • Hydrolyze the methyl ester under basic conditions (e.g., sodium carbonate solution) at room temperature for 24 hours.
  • This yields O-tert-butyl serine after acidification and extraction.
Step 4: Introduction of the Fmoc group
  • React O-tert-butyl serine with fluorenylmethyl chloroformate or fluorenylmethyl N-succinimidyl carbonate in a suitable solvent such as 1,4-dioxane.
  • The reaction is typically carried out at room temperature for 24 hours, monitored by thin-layer chromatography (TLC).
  • After workup and purification, (S)-N-fluorenylmethoxycarbonyl-O-tert-butyl serine is obtained as a white solid.
Step 5: Deprotection and isolation of this compound
  • The O-tert-butyl protecting group is removed under acidic conditions (e.g., treatment with hydrochloric acid).
  • The resulting N-Fmoc-L-serine is isolated and crystallized, often from aqueous solvents, yielding the hydrate form.

Alternative One-Pot Synthesis and Drying Techniques

Recent scalable methods have been developed to streamline the synthesis and improve purity and yield:

  • One-pot synthesis : Combining phosphorylation and Fmoc protection steps in a single reaction vessel reduces handling and purification steps.
  • Azeotropic drying : To reduce water content in Fmoc-L-serine starting material (which can be up to 8 wt %), cycles of distillation and dilution with tetrahydrofuran (THF) are employed to achieve water levels below 0.7 wt %, improving reaction yields.
  • Use of solvents : THF and 2-methyltetrahydrofuran (2-MeTHF) are commonly used solvents. The latter offers advantages due to its hydrophobic nature, reducing the need for drying agents.
  • Temperature control : Reactions are often conducted at low temperatures (−15 to 0 °C) to control reactivity and improve selectivity.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification L-serine + methanol + thionyl chloride Room temperature Several hours Not specified Forms L-serine methyl ester hydrochloride
Hydroxyl protection Isobutylene + acid catalyst −7 °C to room temp 72 hours ~90-95 Forms O-tert-butyl serine methyl ester
Saponification 10% sodium carbonate solution Room temperature 24 hours High Hydrolysis to O-tert-butyl serine
Fmoc protection Fluorenylmethyl chloroformate or N-succinimidyl carbonate Room temperature 24 hours ~90 Forms N-Fmoc-O-tert-butyl serine
Deprotection and isolation Acidic hydrolysis (HCl) 0 to room temperature Several hours Not specified Yields this compound
Azeotropic drying (optional) THF distillation/dilution cycles 70 °C (distillation) Multiple cycles Water < 0.7 wt % Improves purity and yield

Analysis of Preparation Methods

  • The multi-step protection and deprotection strategy allows selective functionalization of the amino and hydroxyl groups of serine.
  • Use of tert-butyl protection for the hydroxyl group prevents side reactions during Fmoc introduction.
  • The Fmoc group is introduced efficiently using fluorenylmethyl chloroformate or its N-succinimidyl carbonate derivative.
  • The saponification and acid deprotection steps are straightforward and yield the desired this compound in high purity.
  • Azeotropic drying and solvent choice are critical for scale-up and reproducibility, especially in industrial settings.
  • The one-pot synthesis approach and solvent optimization reduce waste and improve process efficiency.

Chemical Reactions Analysis

Fmoc Deprotection

The Fmoc group is cleaved under mildly basic conditions to regenerate the free amine:

  • Reagents : Piperidine (20–30% v/v) in dimethylformamide (DMF).

  • Mechanism : Base-induced β-elimination, releasing CO₂ and fluorenylmethyl alcohol.

  • Kinetics : Rapid deprotection (<5 minutes) at room temperature.

This step is pivotal in solid-phase peptide synthesis (SPPS), enabling iterative peptide chain elongation .

Peptide Bond Formation

N-Fmoc-L-serine hydrate participates in peptide coupling via its carboxyl group:

  • Activating agents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide).

  • Solvents : DMF or dichloromethane (DCM).

  • Coupling efficiency : >95% under optimized conditions.

The hydroxyl group of serine can engage in hydrogen bonding, influencing reaction rates and regioselectivity .

Coupling Reaction Metrics Values
Typical reaction time1–2 hours
TemperatureRoom temperature
Side reactionsMinimal (<2% racemization) when using HOBt (hydroxybenzotriazole)

Side-Chain Reactivity and Modifications

The unprotected hydroxyl group enables selective derivatization:

  • Phosphorylation : Serine hydroxyl reacts with phosphorylating agents (e.g., POCl₃) to form phosphoserine derivatives .

  • Glycosylation : Enzymatic or chemical glycosylation at the hydroxyl position .

  • Oxidation : Controlled oxidation to form dehydroalanine under specific conditions .

These modifications expand utility in synthesizing post-translationally modified peptides .

Stability and Side Reactions

  • Acid sensitivity : Stable under acidic conditions (pH >3) .

  • Base sensitivity : Degrades at pH >10 via β-elimination .

  • Thermal stability : Decomposes above 106°C .

Physical Properties Values
Melting point104–106°C
SolubilityDMF, DCM, methanol; sparingly soluble in water
Optical rotation (α)-12.5° (c=1% in DMF)

Scientific Research Applications

Peptide Synthesis

N-Fmoc-L-serine hydrate serves as a crucial building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) protection group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of peptides with specific sequences. This method is particularly advantageous for synthesizing peptides that include post-translational modifications or non-standard amino acids.

Case Study: Synthesis of Bioactive Peptides

Research has demonstrated the successful incorporation of N-Fmoc-L-serine into bioactive peptides that exhibit antimicrobial properties. These peptides can be utilized in drug development and therapeutic applications targeting bacterial infections .

Supramolecular Chemistry

This compound plays a significant role in the formation of supramolecular structures. Its ability to self-assemble into hydrogels makes it valuable for creating biomimetic materials that mimic natural tissues.

Applications in Hydrogel Formation

Hydrogels formed from N-Fmoc-L-serine exhibit unique mechanical properties and biocompatibility, making them suitable for soft tissue engineering, drug delivery systems, and cell encapsulation. The self-assembly process allows for the creation of three-dimensional networks that can support cellular growth and function .

PropertyN-Fmoc-L-serine HydrogelTraditional Hydrogels
BiocompatibilityHighVariable
Mechanical StrengthModerateHigh
Self-healing PropertiesYesNo
Application AreasTissue EngineeringDrug Delivery

Biomedical Applications

The biomedical field has seen increasing interest in this compound due to its potential applications in drug delivery and regenerative medicine.

Drug Delivery Systems

N-Fmoc-L-serine-based hydrogels can be engineered to release therapeutic agents in a controlled manner. This sustained release mechanism is essential for enhancing the efficacy of drugs while minimizing side effects. Studies have shown that these hydrogels can effectively deliver proteins such as RANKL (Receptor Activator of Nuclear factor Kappa-Β Ligand), promoting osteoclastogenesis for bone regeneration .

Case Study: Osteoclastogenesis Induction

A study focused on using N-Fmoc-L-serine hydrogels to deliver RANKL demonstrated a sustained release profile over 48 hours, significantly enhancing osteoclast differentiation and activity without compromising the bioactivity of the released protein .

Research on Amyloid Structures

Recent studies have utilized N-Fmoc-L-serine to investigate its dynamics within amyloid fibrils, particularly in relation to neurodegenerative diseases such as Alzheimer's. The compound's behavior in these systems provides insights into protein folding and aggregation processes.

Dynamics Analysis

Using techniques such as deuterium NMR, researchers have compared the dynamics of serine side chains within amyloid structures to those of N-Fmoc-L-serine. This research aids in understanding how modifications at specific amino acid positions can influence the stability and formation of amyloid fibrils .

Mechanism of Action

The primary mechanism of action of N-Fmoc-L-serine Hydrate involves the protection of the amino group during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is introduced to the amino group, preventing unwanted reactions. The Fmoc group can be removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, ensuring the protection of the substrate .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acids

Structural and Functional Variations

Key structural analogs of N-Fmoc-L-serine Hydrate include derivatives with modified side chains or additional protecting groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Characteristics
This compound 73724-45-5 C₁₈H₁₇NO₅·xH₂O 327.33 (anhydrous) -OH (serine), Fmoc, hydrate High polarity; soluble in DMF
N-Fmoc-O-tert-butyl-L-serine 197632-77-2 C₂₃H₂₇NO₅ 397.47 -O-tert-butyl, Fmoc Lipophilic; requires DCM/THF
N-Fmoc-N,O-dimethyl-L-serine - - - -N-CH₃, -O-CH₃ Increased hydrophobicity
Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH - ~C₃₄H₄₄N₂O₁₅ ~792.71 Tetra-acetylgalactose, Fmoc Low aqueous solubility
Fmoc-L-homoarginine 776277-76-0 C₂₂H₂₆N₄O₄ 410.47 Guanidine side chain, Fmoc Polar; soluble in acidic buffers
Key Observations :
  • N-Fmoc-O-tert-butyl-L-serine (CAS 197632-77-2) incorporates a tert-butyl ether group, enhancing steric protection of the serine hydroxyl group. This derivative is preferred in SPPS where prolonged exposure to acidic conditions is required, as the tert-butyl group resists cleavage under moderate acidity .
  • Sugar-Modified Derivatives (e.g., Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH) are utilized in glycopeptide synthesis. The acetylated galactose moiety necessitates post-synthetic deprotection (e.g., hydrazine) to expose the carbohydrate for biological interactions .
  • N-Fmoc-N,O-dimethyl-L-serine introduces dimethyl groups, reducing hydrogen-bonding capacity and altering peptide backbone conformation, which may influence secondary structure formation .
Research Findings :
  • The tert-butyl group in N-Fmoc-O-tert-butyl-L-serine provides superior stability during Fmoc deprotection, minimizing side reactions compared to the hydrate form, which may undergo partial dehydration under vacuum .
  • Acetylated glycosylated serines (e.g., Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH) exhibit reduced aggregation during SPPS due to increased steric bulk, improving yield in glycopeptide assembly .

Commercial and Industrial Relevance

  • Thermal Stability : Differential scanning calorimetry (DSC) of N-Fmoc-O-tert-butyl-L-serine shows a melting point of 213–218°C, higher than the hydrate form, which may decompose upon heating due to water loss .

Q & A

Q. What are the key steps in synthesizing N-Fmoc-L-serine Hydrate?

The synthesis typically involves:

  • Protection of the amino group : Reacting L-serine with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in a biphasic solvent system (e.g., methyl tert-butyl ether/water) under basic conditions (pH 8.5–9.0) to ensure efficient Fmoc coupling .
  • Acidification and extraction : Adjusting the pH to 2.0–2.5 with HCl to precipitate the product, followed by solvent extraction and recrystallization for purity enhancement .
  • Yield optimization : Recrystallization using acetonitrile and methyl tert-butyl ether improves crystallinity, though yields may vary (e.g., ~41.5% in large-scale protocols) .

Q. How should this compound be handled to ensure stability during experiments?

  • Storage : Store at –20°C in airtight containers to prevent hydrolysis of the Fmoc group .
  • Handling : Use gloves, protective eyewear, and fume hoods to avoid skin contact or inhalation. Post-experiment waste must be segregated and disposed via certified hazardous waste services .

Q. What analytical methods are recommended for purity assessment?

  • HPLC : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to monitor Fmoc-protected compounds. Purity >95% is typical for research-grade material .
  • Mass spectrometry : Confirm molecular weight (327.33 g/mol for this compound) and isotopic labeling (if applicable) .

Q. How is the Fmoc group removed during peptide synthesis?

  • Standard deprotection : Treat with 20% piperidine in DMF for 20–30 minutes to cleave the Fmoc group via β-elimination .
  • Alternative methods : Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enable mild, room-temperature deprotection, preserving acid-sensitive side chains .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) be incorporated into this compound for NMR studies?

  • Synthesis strategy : Use isotopically labeled L-serine (e.g., L-serine-¹³C₃,¹⁵N) as the starting material. Follow Fmoc-protection protocols with modified solvents (e.g., deuterated THF) to minimize isotopic dilution .
  • Applications : Enables precise structural analysis in peptide dynamics and protein-ligand interactions via ¹H-¹³C HSQC NMR .

Q. What strategies mitigate side reactions during Fmoc protection of serine’s hydroxyl group?

  • Temporary protecting groups : Use tert-butyl or trityl groups to block serine’s hydroxyl before Fmoc coupling, preventing undesired esterification .
  • pH control : Maintain reaction pH >7 to avoid protonation of the amino group, but <10 to prevent Fmoc cleavage .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) using this compound?

  • Resin selection : Use chlorotrityl resins for C-terminal anchoring, enabling mild cleavage conditions (e.g., 1% TFA in DCM) to preserve serine’s integrity .
  • Coupling additives : Incorporate HOBt (1-hydroxybenzotriazole) or OxymaPure to enhance coupling efficiency and reduce racemization .

Q. What are the challenges in synthesizing Fmoc-L-serine derivatives with functionalized side chains?

  • Hydroxyl group reactivity : Serine’s –OH can undergo unintended acylation; orthogonal protection (e.g., allyl esters) is critical .
  • Case study : Synthesis of Fmoc-L-Nle(6-OH)-OH involves hydroxylation at the 6th position using KMnO₄ under controlled acidic conditions .

Q. How do solvent systems influence the crystallization of this compound?

  • Solvent polarity : Polar aprotic solvents (e.g., THF) improve solubility, while antisolvents (e.g., hexane) induce crystallization. A 2:1 THF/hexane mixture is effective .
  • Temperature gradient : Slow cooling from 70°C to 20°C enhances crystal lattice formation, reducing amorphous byproducts .

Q. What advanced techniques validate the stereochemical integrity of Fmoc-protected serine?

  • Chiral HPLC : Use a Chirobiotic T column with ethanol/hexane mobile phase to confirm enantiomeric purity (e.g., >99% ee) .
  • Circular dichroism (CD) : Monitor the Fmoc group’s π→π* transition (210–230 nm) to detect racemization during prolonged coupling steps .

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